molecular formula C8H6BrClN2 B138176 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 136117-72-1

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B138176
M. Wt: 245.5 g/mol
InChI Key: YEXHHHNCGSIJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core structure allows for further functionalization through various chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of halogenated imidazo[1,2-a]pyridines can be achieved through transition-metal-free regioselective halogenation using sodium chlorite/bromite as the halogen source, as demonstrated in the formation of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines . Additionally, solid-phase synthesis methods have been described for the construction of imidazo[1,2-a]pyridine derivatives, which involve the condensation of α-bromoketone with 2-aminopyridine derivatives . Microwave irradiation has also been employed as a novel method for synthesizing halogenated imidazo[1,2-a]pyridines, offering a simple and efficient route to these compounds .

Molecular Structure Analysis

The molecular structure of halogenated imidazo[1,2-a]pyridines has been investigated using various techniques such as single crystal X-ray diffraction, which provides insights into the molecular geometry and intermolecular interactions in the solid state . The crystal structure analysis reveals the presence of π-π interactions and intermolecular hydrogen bonding, which contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Halogenated imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including Suzuki–Miyaura cross-coupling reactions to form extended π-systems . Palladium-catalyzed cascade reactions have been utilized to synthesize hybrid structures by combining imidazo[1,2-a]pyridine with other heterocyclic moieties . These reactions highlight the versatility of halogenated imidazo[1,2-a]pyridines as building blocks for the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and related derivatives are influenced by the presence of halogen atoms, which can affect their reactivity and interaction with biological targets. Theoretical calculations using DFT methods have been carried out to understand the electronic properties of these compounds . Additionally, the biological activities of halogenated imidazo[1,2-a]pyridines have been explored, with some derivatives showing promising results in assays for antiglycation, antioxidant, and enzyme inhibition activities .

Scientific Research Applications

Corrosion Inhibition

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives, specifically 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) and its analogs, have shown significant inhibition performance against mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, confirmed through various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical studies using density functional theory (DFT) and molecular dynamic simulation also support these findings (Saady et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and its derivatives have been extensively studied. For instance, they have been synthesized through SRN1 reactions with various nucleophiles, exploring the relative reactivities of different electrophile halides (Vanelle et al., 2008). Additionally, their palladium-catalyzed direct arylation and heteroarylation have been investigated, highlighting the synthesis compatibility with bromo or chloro substituents in the 6-position (Koubachi et al., 2006).

Medicinal Chemistry

In the field of medicinal chemistry, imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, have been recognized for their potential as scaffolds in drug development. They have applications in anticancer, antimycobacterial, antileishmanial, and other therapeutic areas. This has led to the exploration of structural modifications of these compounds to develop novel therapeutic agents (Deep et al., 2016).

Synthesis of New Derivatives

Research has also been conducted on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives, considering different aromatic aldehydes and alkylation reactions. Such studies provide insights into the structural characterization and potential applications of these compounds (Jabri et al., 2023).

Safety And Hazards

While the specific safety and hazards for “6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” are not mentioned in the search results, a related compound, 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE, advises the use of personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” and related compounds could have potential future applications in the treatment of these and possibly other diseases.

properties

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXHHHNCGSIJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469610
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

CAS RN

136117-72-1
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136117-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromopyridine (10.0 g). 1,3-dichloroacetone (7.71 g) and 1,2-dimethoxyethane (40 ml) was stirred at room temperature for 4 hours. The precipitated crystals were collected by filtration, to which ethanol (100 ml) was added and heated under reflux. The reaction mixture was concentrated, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated under reduced pressure to give crystals of 6-bromo-2-chloromethylimidazo-[1,2-a]pyridine (1.48 g, 10%). Recrystallization from ethyl acetate-hexane gave colorless needles, mp 129-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Citations

For This Compound
3
Citations
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
C Enguehard-Gueiffier, H Hübner… - Journal of medicinal …, 2006 - ACS Publications
A series of novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues were prepared and screened at selected dopamine, serotonin, and adrenergic receptor subtypes. …
Number of citations: 85 pubs.acs.org
D Alagille, AO Koren, G Kudej, J Staley… - Journal of Labelled …, 2008 - Wiley Online Library
The dopamine D 4 receptor subtype has drawn considerable attention due to its potential implication in schizophrenia and erectile dysfunction. 6‐[ 123 I]Iodo‐2‐[[4‐(2‐methoxyphenyl)…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.